molecular formula C8H18NO2P B14715872 N,N-Diethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine CAS No. 21497-63-2

N,N-Diethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine

Cat. No.: B14715872
CAS No.: 21497-63-2
M. Wt: 191.21 g/mol
InChI Key: TYHUCOSRQPHDMC-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine is a chemical compound known for its unique structure and properties It is a member of the dioxaphosphinan family, characterized by the presence of a phosphorus atom within a heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine typically involves the reaction of diethylamine with 4-methyl-1,3,2-dioxaphosphinane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted amine compounds.

Scientific Research Applications

N,N-Diethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N,N-Diethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-Diethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine include:

Uniqueness

What sets this compound apart is its unique combination of diethylamine and dioxaphosphinane moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

21497-63-2

Molecular Formula

C8H18NO2P

Molecular Weight

191.21 g/mol

IUPAC Name

N,N-diethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine

InChI

InChI=1S/C8H18NO2P/c1-4-9(5-2)12-10-7-6-8(3)11-12/h8H,4-7H2,1-3H3

InChI Key

TYHUCOSRQPHDMC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P1OCCC(O1)C

Origin of Product

United States

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